3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a 2-fluorophenylmethyl group at position 1, an azepane-1-carbonyl moiety at position 3, and a methyl group at position 5. Its structural complexity arises from the interplay of the seven-membered azepane ring, fluorinated aromatic substituent, and the electron-deficient benzothiadiazine system. While specific pharmacological data are unavailable, its design aligns with strategies to enhance lipophilicity and target engagement through steric and electronic modulation.
Properties
IUPAC Name |
azepan-1-yl-[1-[(2-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-16-10-11-20-19(14-16)26(15-17-8-4-5-9-18(17)23)24-21(30(20,28)29)22(27)25-12-6-2-3-7-13-25/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSISBTRKPVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3F)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a benzothiadiazine core modified with an azepane carbonyl and a fluorophenyl substituent. The molecular formula is with a molecular weight of approximately 358.41 g/mol.
Biological Activity Overview
Research into the biological activity of benzothiadiazines has indicated several pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains.
- Antitumor Properties : Certain benzothiadiazines have been investigated for their ability to inhibit tumor growth.
- CNS Activity : Compounds in this class may exhibit effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzothiadiazines. Below are key findings related to the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Antitumor | Reduced proliferation of cancer cell lines | |
| CNS Effects | Potential anxiolytic properties |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity.
- Antitumor Research : In vitro studies demonstrated that compounds with the benzothiadiazine structure inhibited cell growth in several cancer cell lines, suggesting a potential application in cancer therapy.
- CNS Activity Investigation : Behavioral assays in animal models revealed that some derivatives exhibited anxiolytic-like effects when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis
The substitution pattern distinguishes this compound from analogous benzothiadiazine derivatives:
The fluorophenylmethyl group at position 1 is a critical differentiator, enhancing membrane permeability and metabolic stability compared to unsubstituted analogues .
Azepane vs. Smaller Heterocycles
The azepane-1-carbonyl group introduces unique conformational dynamics. Computational studies suggest azepane’s larger cavity could accommodate bulkier residues in target proteins.
Benzothiadiazine Dioxide Core
Compared to clinical diuretics like bendroflumethiazide (logP ~1.5), the target compound’s logP is predicted to be higher (~3.2) due to the fluorophenyl and azepane groups, favoring blood-brain barrier penetration but reducing aqueous solubility. The dioxide moiety retains electron-withdrawing effects, critical for maintaining the scaffold’s reactivity in biological systems.
Physicochemical Properties
Research Findings and Structural Insights
Comparative molecular docking simulations suggest the fluorophenyl group enhances binding to hydrophobic enzyme subpockets, while the azepane carbonyl may form hydrogen bonds with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
